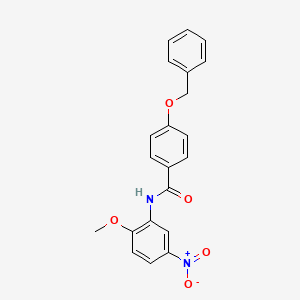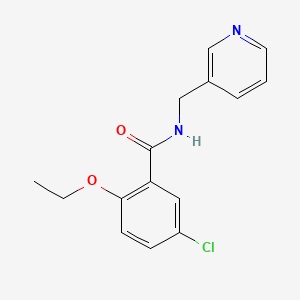![molecular formula C21H21NO4 B4402348 1-{3-methoxy-4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4402348.png)
1-{3-methoxy-4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone
Übersicht
Beschreibung
1-{3-methoxy-4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone is a chemical compound that has been extensively researched for its potential in various scientific fields. This compound is commonly known as MQPE and has been synthesized using various methods. The synthesis of MQPE has been optimized to produce high yields and purity.
Wirkmechanismus
The mechanism of action of MQPE is not fully understood. However, it has been found to interact with various proteins, including tubulin and tau. MQPE has been found to inhibit tubulin polymerization, which is important for cell division. This inhibition of tubulin polymerization may be responsible for the anti-cancer properties of MQPE. MQPE has also been found to inhibit the aggregation of tau protein, which is implicated in Alzheimer's disease.
Biochemical and Physiological Effects
MQPE has been found to have various biochemical and physiological effects. It has been found to have anti-cancer properties, as it inhibits tubulin polymerization. MQPE has also been found to have potential in the treatment of Alzheimer's disease and Parkinson's disease, as it inhibits the aggregation of tau protein. MQPE has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
MQPE has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and optimized for synthesis, making it readily available for research. Another advantage is that it has potential in various scientific fields, making it a versatile compound for research. However, one limitation is that the mechanism of action of MQPE is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on MQPE. One direction is to further investigate its potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential use as a fluorescent probe for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of MQPE, which may lead to the development of new compounds with similar properties.
Wissenschaftliche Forschungsanwendungen
MQPE has been extensively researched for its potential in various scientific fields. It has been found to have potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MQPE has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
1-[3-methoxy-4-(3-quinolin-8-yloxypropoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-15(23)17-9-10-18(20(14-17)24-2)25-12-5-13-26-19-8-3-6-16-7-4-11-22-21(16)19/h3-4,6-11,14H,5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCBZHCXYGWMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4402279.png)

![1-[3-(4-propoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4402281.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4402284.png)
![1-[4-(allyloxy)benzoyl]piperidine](/img/structure/B4402290.png)
![1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402298.png)
![2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4402309.png)
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4402317.png)

![4-[4-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4402335.png)
![4-fluoro-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid](/img/structure/B4402337.png)
![1-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4402344.png)
![4-{4-[2-(diethylamino)ethoxy]phenyl}butan-2-one hydrochloride](/img/structure/B4402354.png)
![N~2~-(4-ethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4402358.png)